molecular formula C26H32N4O8S B2626458 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-86-2

4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2626458
CAS No.: 533871-86-2
M. Wt: 560.62
InChI Key: LCNUMLAOTOKLKK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Aromatic protons on the benzamide and triethoxyphenyl groups resonate at δ 6.8–8.1 ppm.
    • Ethoxy (-OCH₂CH₃) groups show quartets (δ 1.2–1.4 ppm) and triplets (δ 3.4–4.0 ppm).
    • Oxazolidine methyl groups appear as singlets near δ 1.5 ppm.
  • ¹³C NMR :
    • Carbonyl carbons (benzamide C=O, oxazolidine C=O) at δ 165–175 ppm.
    • Sulfonyl-linked carbons at δ 50–60 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at ~1730 cm⁻¹ (C=O stretch of benzamide).
  • Sulfonyl S=O asymmetric and symmetric stretches at ~1360 cm⁻¹ and ~1150 cm⁻¹.
  • C–O–C stretches from ethoxy groups at ~1250 cm⁻¹.

Mass Spectrometry

  • ESI-MS exhibits a molecular ion peak at m/z 569.2 [M+H]⁺, consistent with the molecular formula.
  • Fragmentation patterns likely include cleavage of the sulfonyl bridge (-SO₂-) and oxadiazole ring scission.

Comparative Structural Analysis with Related Oxazolidine-Oxadiazole Hybrids

Table 2 : Structural Comparison with Analogues

Compound Key Structural Features Bioactive Moieties
Target compound 4,4-Dimethyloxazolidine + triethoxyphenyl Sulfonyl bridge, oxadiazole
3-(Ethylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-oxadiazol-2-yl]benzamide Ethylsulfonyl vs. oxazolidine-sulfonyl Similar oxadiazole-pharmacophore
(S)-4-Benzyl-2-oxo-N-(sulfonyl)oxazolidine-3-carboxamide Benzyl vs. dimethyl substitution Shared sulfamoyloxyoxazolidinone

Notable trends:

  • Sulfonyl group placement : Replacement of ethylsulfonyl with oxazolidine-sulfonyl enhances steric bulk, potentially improving target selectivity.
  • Substituent effects : The 3,4,5-triethoxyphenyl group in the target compound may enhance lipid solubility compared to simpler phenyl derivatives.
  • Hybrid vigor : Combining oxazolidine and oxadiazole rings leverages the antibacterial properties of both scaffolds, as seen in florfenicol analogues.

Properties

IUPAC Name

4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O8S/c1-6-35-20-13-18(14-21(36-7-2)22(20)37-8-3)24-28-29-25(38-24)27-23(31)17-9-11-19(12-10-17)39(32,33)30-16-34-15-26(30,4)5/h9-14H,6-8,15-16H2,1-5H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNUMLAOTOKLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4COCC4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article synthesizes current knowledge about its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C26H32N4O8SC_{26}H_{32}N_{4}O_{8}S with a molecular weight of approximately 560.62 g/mol. It contains several functional groups including:

  • Oxazolidine ring : Associated with antibiotic properties.
  • Sulfonyl group : Known for enhancing solubility and biological activity.
  • Oxadiazole moiety : Often linked to anticancer and antimicrobial activities.

Anticancer Properties

Preliminary studies indicate that compounds with similar oxadiazole structures exhibit significant cytotoxicity against various cancer cell lines. The oxadiazole group is particularly noted for its ability to inhibit enzymes involved in cancer progression. Research has shown that derivatives of oxadiazoles can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Antimicrobial Activity

The presence of the oxazolidine component suggests potential antibacterial properties. Oxazolidinone antibiotics have been clinically used to treat infections caused by resistant Gram-positive bacteria. The sulfonyl group may enhance the compound's interaction with bacterial ribosomes, further supporting its antimicrobial potential.

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : The oxadiazole moiety can inhibit key enzymes in metabolic pathways associated with cancer cell proliferation.
  • Receptor Interaction : The sulfonyl group may facilitate binding to specific receptors or proteins involved in cellular signaling.
  • Cell Cycle Arrest : Similar compounds have been shown to cause cell cycle arrest in the G2/M phase, leading to increased apoptosis.

Comparative Analysis with Similar Compounds

Compound TypeStructural FeaturesNotable Activities
Benzothiazole DerivativesHeterocyclic compounds with sulfurAntibacterial
Thiadiazole CompoundsContain thiadiazole ringsAnticancer
Oxazolidinone AntibioticsOxazolidine structureAntibiotic (clinically used)

This table illustrates how the unique combination of functional groups in our compound may confer distinct properties that differentiate it from similar compounds while suggesting avenues for further exploration in drug development.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that compounds similar to this compound show promising results in inhibiting the growth of various cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells.
  • Molecular Docking Studies : Computational studies using molecular docking have predicted favorable binding interactions between this compound and target proteins involved in cancer metabolism and bacterial resistance mechanisms.
  • Animal Models : Preliminary animal studies suggest that derivatives of this compound can reduce tumor size significantly without notable toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how is purity assessed?

  • Methodology : Synthesis involves coupling the oxadiazole precursor (5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-amine) with 4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzoyl chloride using EDCl/HOBt as coupling agents under inert conditions. Purification is achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) confirms ≥95% purity. Structural integrity is verified by ¹H/¹³C NMR (e.g., oxadiazole protons at δ 8.2–8.5 ppm, sulfonyl group at δ 3.1–3.4 ppm) and ESI-MS for molecular ion detection .

Q. How is the compound characterized structurally in academic research?

  • Analytical Workflow :

NMR : Assign proton environments (e.g., triethoxyphenyl -OCH₂CH₃ at δ 1.2–1.4 ppm; oxazolidine methyl groups at δ 1.5–1.7 ppm).

HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 599.18 for C₂₉H₃₄N₄O₈S).

X-ray Crystallography (if feasible): Resolve sulfonyl-oxazolidine torsion angles (≈120°) and oxadiazole planarity .

Advanced Research Questions

Q. What strategies optimize bioactivity against enzymatic targets like Factor Xa (FXa) or microbial biofilms?

  • Rational Design :

  • Modify the triethoxyphenyl group: Replace ethoxy with smaller alkoxy groups (e.g., methoxy) to enhance target pocket fit.
  • Adjust the oxazolidine-sulfonyl moiety: Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize enzyme-ligand interactions .
    • Assay Protocols :
  • FXa Inhibition : Fluogenic substrate assays (e.g., Boc-Ile-Glu-Gly-Arg-AMC) at pH 7.4, 37°C, with IC₅₀ determination via dose-response curves .
  • Biofilm Disruption : Use Staphylococcus aureus biofilm models with crystal violet staining and confocal microscopy to quantify inhibition .

Q. How are discrepancies in reported IC₅₀ values resolved across studies?

  • Troubleshooting :

Standardize Assay Conditions : Control variables (e.g., enzyme concentration, incubation time) using reference inhibitors (e.g., rivaroxaban for FXa).

Comparative SAR Analysis : Cross-reference analogs (e.g., OZE-II with 3,5-dimethoxyphenyl) to identify substituent-dependent activity trends .

Meta-Analysis : Pool data from orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) to validate binding kinetics .

Q. What analytical challenges arise in studying this compound’s stability under physiological conditions?

  • Degradation Pathways :

  • Hydrolysis : Monitor sulfonyl-oxazolidine bond stability in PBS (pH 7.4) via LC-MS over 24 hours.
  • Oxidative Stress : Expose to H₂O₂ (1 mM) and track degradation products (e.g., sulfone derivatives) .
    • Mitigation : Use stabilizing excipients (e.g., cyclodextrins) in formulation studies.

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